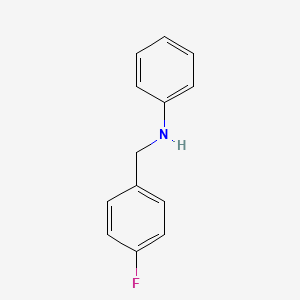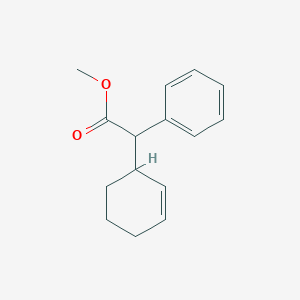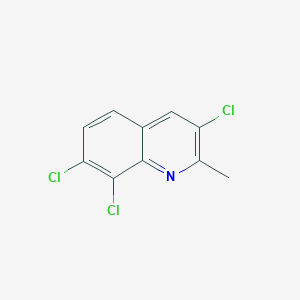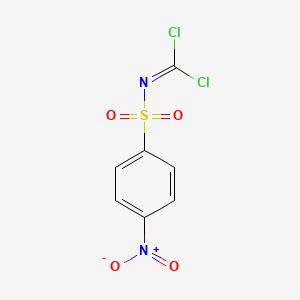![molecular formula C11H16Cl2 B14414350 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane CAS No. 83387-33-1](/img/structure/B14414350.png)
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[410]heptane is a bicyclic organic compound characterized by the presence of two chlorine atoms, a methyl group, and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cycloheptane derivatives.
Formation of Bicyclic Structure: The bicyclic structure is formed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Addition of Methyl and Prop-1-en-2-yl Groups: The final steps involve the addition of the methyl and prop-1-en-2-yl groups through alkylation reactions, using reagents such as methyl iodide and prop-1-en-2-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride or hydrogen gas, can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific active sites, altering the activity of the target molecules and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dichloro-1-methylbicyclo[4.1.0]heptane: Lacks the prop-1-en-2-yl group, leading to different chemical properties and reactivity.
1-Methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane: Lacks the chlorine atoms, resulting in different biological activity and applications.
7,7-Dichloro-4-prop-1-en-2-ylbicyclo[4.1.0]heptane:
Uniqueness
7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane is unique due to the combination of its bicyclic structure, chlorine atoms, and specific functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
83387-33-1 |
|---|---|
Formule moléculaire |
C11H16Cl2 |
Poids moléculaire |
219.15 g/mol |
Nom IUPAC |
7,7-dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16Cl2/c1-7(2)8-4-5-10(3)9(6-8)11(10,12)13/h8-9H,1,4-6H2,2-3H3 |
Clé InChI |
AXKHZXQWMPAXQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC2(C(C1)C2(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)

![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)




![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)


![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
